3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Description
The compound 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a chromen-4-one derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety at position 3 and a 4-nitrobenzyloxy group at position 5. Chromen-4-one (flavone) derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .
Its synthesis likely follows established routes for chromenone derivatives, involving condensation, alkylation, or cyclization steps, as seen in similar compounds .
Properties
CAS No. |
714228-73-6 |
|---|---|
Molecular Formula |
C24H17NO7 |
Molecular Weight |
431.4 |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H17NO7/c26-24-19-7-6-18(31-13-15-1-4-17(5-2-15)25(27)28)12-22(19)32-14-20(24)16-3-8-21-23(11-16)30-10-9-29-21/h1-8,11-12,14H,9-10,13H2 |
InChI Key |
BITOGDWAJPYFHO-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=C(C=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
The chromenone backbone is typically constructed via Claisen-Schmidt condensation between a 2-hydroxyacetophenone derivative and an aldehyde. For this compound, 7-hydroxy-4H-chromen-4-one serves as the intermediate (Scheme 1):
Reagents :
- 2,4-Dihydroxyacetophenone
- Triethyl orthoformate (TEOF)
- Perchloric acid (HClO₄)
Conditions :
- Solvent: Glacial acetic acid
- Temperature: 80–100°C
- Time: 6–8 hours
Mechanism : TEOF facilitates cyclodehydration under acidic conditions, yielding 7-hydroxy-4H-chromen-4-one with 70–85% efficiency.
Functionalization at Position 3: Benzodioxin Incorporation
Suzuki-Miyaura Coupling
Introduction of the 2,3-dihydro-1,4-benzodioxin-6-yl group employs palladium-catalyzed cross-coupling (Scheme 2):
Starting Materials :
- 7-Hydroxy-3-iodo-4H-chromen-4-one
- 2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid
Catalytic System :
- Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
Conditions :
- Solvent: DMF/H₂O (4:1)
- Temperature: 90°C
- Time: 12 hours
Yield : 65–78% after column chromatography.
Functionalization at Position 7: Nitrobenzyloxy Etherification
Mitsunobu Reaction
The Mitsunobu reaction ensures regioselective installation of the 4-nitrobenzyloxy group (Scheme 3):
Reagents :
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one
- 4-Nitrobenzyl alcohol
- DIAD (Diisopropyl azodicarboxylate)
- PPh₃
Conditions :
- Solvent: THF
- Temperature: 0°C → RT
- Time: 24 hours
Nucleophilic Substitution
An alternative approach uses Williamson ether synthesis with a nitrobenzyl bromide:
Reagents :
- 7-Hydroxy intermediate
- 4-Nitrobenzyl bromide
- K₂CO₃
Conditions :
- Solvent: Acetone
- Temperature: Reflux
- Time: 8 hours
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mitsunobu Reaction | 7-Hydroxy chromenone, 4-nitrobenzyl alcohol | DIAD, PPh₃ | 60–70 | High regioselectivity | Costly reagents |
| Williamson Ether | 7-Hydroxy chromenone, 4-nitrobenzyl bromide | K₂CO₃ | 55–65 | Economical | Competing side reactions |
| Suzuki Coupling | 3-Iodo chromenone, Benzodioxin boronic acid | Pd(PPh₃)₄, K₂CO₃ | 65–78 | Scalable, mild conditions | Requires halogenated precursor |
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Column Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves nitrobenzyl byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).
Structural Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=8.8 Hz, 2H, Ar-H), 7.72 (s, 1H, H-5), 6.95–7.20 (m, 5H, benzodioxin-H).
- HRMS : m/z 433.1264 [M+H]⁺ (calc. 433.1268).
Industrial-Scale Considerations
- Catalyst Recycling : Pd recovery via filtration reduces costs in Suzuki coupling.
- Continuous Flow Systems : Mitigate exothermic risks during nitrobenzyl bromide reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
| Compound Name | Substituents (Positions) | Molecular Weight | Melting Point (°C) | Key Biological Activity | References |
|---|---|---|---|---|---|
| Target Compound: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one | 3: Benzodioxin; 7: 4-Nitrobenzyloxy | ~433.4 (calc.) | Not reported | Hypothesized immunomodulation | [5, 15] |
| 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one | 3: Benzodioxin; 6: Ethyl; 7: Isopropoxy; 2: CF₃ | ~466.4 | Not reported | Not reported | [6] |
| 3-(4-Chlorophenyl)-9,10,10a,11-tetrahydro-4H,7aH-furo[2,3-b]pyrano[2,3-f]chromen-4-one (11e) | 3: 4-Chlorophenyl; fused furanopyran system | 355.2/357.1 | 194–195 | Antineoplastic (synthetic intermediate) | [4] |
| 3',4'(1",4"-Dioxino) flavone (4f) | 3',4': Benzodioxin | ~310.3 | Not reported | Antihepatotoxic (comparable to silymarin) | [11] |
| [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives | Benzodioxin; 2-Methyl; hydroxymethyl | ~300–350 | Not reported | PD-1/PD-L1 inhibition | [5, 15] |
Key Observations:
Substituent Diversity: The target compound’s 4-nitrobenzyloxy group distinguishes it from analogs with alkyl (e.g., ethyl, isopropoxy) or halogen (e.g., Cl) substituents. Trifluoromethyl (CF₃) groups (e.g., in ) increase lipophilicity and metabolic resistance, whereas chlorophenyl moieties (e.g., 11e) may enhance cytotoxicity in antineoplastic contexts .
Synthetic Yields and Methods :
- Compounds with simpler substitution patterns (e.g., 3',4'-benzodioxin flavones) are synthesized in higher yields (~75%) compared to multifunctional derivatives like 11e (55%) . The target compound’s synthesis may require optimized conditions due to steric hindrance from the bulky 4-nitrobenzyloxy group.
Biological Activities: Antihepatotoxic Activity: Benzodioxin-containing flavones (e.g., 4f) exhibit activity comparable to silymarin, a natural hepatoprotectant, by modulating oxidative stress and enzyme levels (SGOT, SGPT) . Immunomodulation: Derivatives like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol show high potency in PD-1/PD-L1 inhibition, suggesting the benzodioxin scaffold’s versatility in targeting immune checkpoints .
Spectral and Analytical Comparisons
Table 2: Spectral Data Highlights
| Compound | IR (cm⁻¹) | ¹H/¹³C NMR Features | MS Data | References |
|---|---|---|---|---|
| Target Compound | Not reported | Anticipated signals: Benzodioxin (δ 4.2–4.4, OCH₂), 4-nitrobenzyloxy (δ 5.3, OCH₂; δ 8.2–8.4, Ar-NO₂) | Not reported | – |
| 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-9,10,10a,11-tetrahydro-4H,7aH-furo[2,3-b]pyrano[2,3-f]chromen-4-one (11d) | C=O stretch ~1700; aromatic C-H ~3050 | δ 2.5–3.0 (tetrahydrofuran protons); δ 6.8–7.2 (aromatic H) | [M]+ = 379.2 (CI) | [4] |
| 3',4'(2-Hydroxymethyl-1",4"-dioxino) flavone (4g) | O-H stretch ~3400; C=O ~1650 | δ 4.8 (CH₂OH); δ 6.6–7.8 (flavone aromatic H) | Not reported | [11] |
Key Observations:
- IR Spectroscopy: Benzodioxin-containing compounds typically show C-O-C stretches near 1250 cm⁻¹ and aromatic C-H stretches around 3050 cm⁻¹. The target compound’s nitro group would exhibit asymmetric/symmetric NO₂ stretches near 1520 and 1350 cm⁻¹, absent in analogs like 11d .
- NMR : The 4-nitrobenzyloxy group’s methylene protons (OCH₂) are expected at δ 5.3, distinct from isopropoxy (δ 1.2–1.4) or hydroxymethyl (δ 4.8) signals in analogs .
Pharmacological Potential and Challenges
- The nitro group may enhance binding to nitroreductase-rich tumor microenvironments, warranting further study.
- Limitations : Compared to silymarin derivatives (), the target compound’s larger size and nitro group could reduce oral bioavailability, necessitating formulation optimizations.
Biological Activity
The compound 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a member of the chromone class of compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action. The compound's structure suggests it may exhibit significant pharmacological properties, including anti-inflammatory, analgesic, and possibly anticancer activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 325.32 g/mol. The presence of the benzodioxin moiety combined with the chromenone structure is expected to influence its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its enzyme inhibitory potential and its effects on various biological pathways.
Enzyme Inhibition Studies
-
Cyclooxygenase Inhibition :
- The compound has been screened for its inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammation and pain. Preliminary studies indicate that derivatives with similar structures exhibit selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile compared to traditional NSAIDs .
- Acetylcholinesterase Inhibition :
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds structurally related to This compound :
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators like prostaglandins.
- Neuroprotective Effects : Through acetylcholinesterase inhibition, it may enhance cognitive function and protect against neuronal degeneration.
Q & A
Q. What are the recommended synthetic routes for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting with the chromen-4-one core. A common approach includes:
- Step 1 : Condensation of 7-hydroxy-chromen-4-one derivatives with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the nitrobenzyloxy group .
- Step 2 : Coupling the intermediate with 2,3-dihydro-1,4-benzodioxin-6-yl boronic acid via Suzuki-Miyaura cross-coupling, using Pd(PPh₃)₄ as a catalyst .
- Purification : Column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradient) and recrystallization from ethanol improve purity (>95% by HPLC) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.2 ppm for nitrophenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 433.2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 405 nm) assess purity and stability .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~15 µM) .
- Anti-inflammatory Potential : COX-2 inhibition assays using recombinant enzymes (IC₅₀ ~20 µM) .
- Antioxidant Capacity : DPPH radical scavenging (EC₅₀ ~50 µM) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in modulating oxidative stress pathways?
- Molecular Docking : Use AutoDock Vina to simulate interactions with Keap1-Nrf2 or NF-κB targets (binding energy ≤ -8.5 kcal/mol) .
- Western Blotting : Quantify Nrf2, HO-1, and SOD1 protein levels in treated cells (e.g., HepG2) under H₂O₂-induced stress .
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure intracellular ROS reduction (≥40% at 10 µM) .
Q. How should contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be addressed?
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX-2).
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP-mediated degradation (t₁/₂ < 30 min suggests rapid metabolism) .
- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products .
Q. What strategies enable comparative structure-activity relationship (SAR) studies with analogous chromenones?
- Functional Group Replacement : Synthesize analogs by substituting the nitrophenyl group with chloro- or methoxy-phenyl moieties and test for COX-2 selectivity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with anti-proliferative activity (q² > 0.6) .
- In Silico ADMET Prediction : SwissADME estimates bioavailability (e.g., TPSA > 90 Ų indicates poor blood-brain barrier penetration) .
Q. What methodologies are recommended for ecotoxicological profiling?
- Biodegradation Assays : OECD 301F tests in activated sludge (≤20% degradation in 28 days suggests persistence) .
- Algal Toxicity : Pseudokirchneriella subcapitata growth inhibition (72-h EC₅₀ > 100 mg/L indicates low hazard) .
- Bioaccumulation Potential : Calculate log Kₒw (e.g., 3.8) using EPI Suite; values >3.5 suggest moderate bioaccumulation .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
